Cas no 94948-82-0 (Somatoliberin (sheephypothalamus) (9CI))

Somatoliberin (sheephypothalamus) (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Somatoliberin (sheephypothalamus) (9CI)
- GRF (ovine, caprine)
- GRF (ovine, caprine) ,Somatocrinin (ovine, caprine)
- Growth hormone releasing factor, ovine
- GROWTH HORMONE-RELEASING FACTOR (OVINE, CAPRINE)
- TYR-ALA-ASP-ALA-ILE-PHE-THR-ASN-SER-TYR-ARG-LYS-ILE-LEU-GLY-GLN-LEU-SER-ALA-ARG-LYS-LEU-LEU-GLN-ASP-ILE-MET-ASN-ARG-GLN-GLN-GLY-GLU-ARG-ASN-GLN-GLU-GLN-GLY-ALA-LYS-VAL-ARG-LEU-NH2
- H-TYR-ALA-ASP-ALA-ILE-PHE-THR-ASN-SER-TYR-ARG-LYS-ILE-LEU-GLY-GLN-LEU-SER-ALA-ARG-LYS-LEU-LEU-GLN-ASP-ILE-MET-ASN-ARG-GLN-GLN-GLY-GLU-ARG-ASN-GLN-GLU-GLN-GLY-ALA-LYS-VAL-ARG-LEU-NH2
- GRF (OVINE)
- GRF (1-44) (OVINE)
- GRF (1-44) (OVINE, CAPRINE)
- GROWTH HORMONE RELEASING FACTOR (1-44) (OVINE)
- GROWTH HORMONE-RELEASING FACTOR (1-44) (OVINE, CAPRINE)
- GHRF OVINE
-
Somatoliberin (sheephypothalamus) (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
LKT Labs | G2873-1 mg |
Growth Hormone Releasing Factor, sheep |
94948-82-0 | ≥95% | 1mg |
$578.70 | 2023-07-11 | |
LKT Labs | G2873-0.5mg |
Growth Hormone Releasing Factor, sheep |
94948-82-0 | ≥95% | 0.5mg |
$358.50 | 2024-05-21 | |
LKT Labs | G2873-2.5 mg |
Growth Hormone Releasing Factor, sheep |
94948-82-0 | ≥95% | 2.5 mg |
$1,023.60 | 2023-07-11 | |
AAPPTec | P001732-5mg |
Growth Hormone Releasing Factor, ovine |
94948-82-0 | 5mg |
$1.650.00 | 2024-07-19 | ||
LKT Labs | G2873-0.5 mg |
Growth Hormone Releasing Factor, sheep |
94948-82-0 | ≥95% | 0.5 mg |
$341.40 | 2023-07-11 | |
AAPPTec | P001732-10mg |
Growth Hormone Releasing Factor, ovine |
94948-82-0 | 10mg |
$2.750.00 | 2024-07-19 | ||
AAPPTec | P001732-1mg |
Growth Hormone Releasing Factor, ovine |
94948-82-0 | 1mg |
$550.00 | 2024-07-19 | ||
A2B Chem LLC | AX44754-5mg |
GRF (ovine, caprine) trifluoroacetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Ile-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-Gln-Gln-Gly-Glu-Arg-Asn-Gln-Glu-Gln-Gly-Ala-Lys-Val-Arg-Leu-NH2 trifluoroacetate salt |
94948-82-0 | 5mg |
$2042.00 | 2024-07-18 | ||
A2B Chem LLC | AX44754-1mg |
GRF (ovine, caprine) trifluoroacetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Ile-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-Gln-Gln-Gly-Glu-Arg-Asn-Gln-Glu-Gln-Gly-Ala-Lys-Val-Arg-Leu-NH2 trifluoroacetate salt |
94948-82-0 | 1mg |
$748.00 | 2024-07-18 | ||
A2B Chem LLC | AX44754-10mg |
GRF (ovine, caprine) trifluoroacetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Ile-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Asn-Arg-Gln-Gln-Gly-Glu-Arg-Asn-Gln-Glu-Gln-Gly-Ala-Lys-Val-Arg-Leu-NH2 trifluoroacetate salt |
94948-82-0 | 10mg |
$3336.00 | 2024-07-18 |
Somatoliberin (sheephypothalamus) (9CI) Related Literature
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on Somatoliberin (sheephypothalamus) (9CI)
Recent Advances in Somatoliberin (sheep hypothalamus) (9CI) Research: Insights from Chemical and Biological Studies
Somatoliberin (sheep hypothalamus) (9CI), a peptide hormone also known as growth hormone-releasing hormone (GHRH), plays a pivotal role in the regulation of growth hormone (GH) secretion from the anterior pituitary. The compound with the CAS number 94948-82-0 has been the subject of extensive research due to its potential therapeutic applications in growth disorders, metabolic diseases, and age-related conditions. This research briefing synthesizes the latest findings on Somatoliberin (sheep hypothalamus) (9CI), focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.
Recent studies have elucidated the structural and functional characteristics of Somatoliberin (sheep hypothalamus) (9CI), particularly its interaction with the GHRH receptor (GHRHR). Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided high-resolution insights into the binding dynamics of this peptide. These findings are instrumental in the design of synthetic analogs with enhanced stability and bioactivity, which could overcome the limitations of natural Somatoliberin, such as rapid degradation in vivo.
In the context of therapeutic applications, preclinical studies have demonstrated the efficacy of Somatoliberin (sheep hypothalamus) (9CI) in stimulating GH secretion in animal models. Notably, research has highlighted its potential in treating growth hormone deficiency (GHD) and improving muscle mass and bone density in aging populations. Clinical trials are currently exploring the use of Somatoliberin analogs in combination with other growth-promoting agents to optimize therapeutic outcomes while minimizing side effects.
Another emerging area of research involves the role of Somatoliberin in metabolic regulation. Studies have shown that this peptide influences glucose metabolism and insulin sensitivity, suggesting its utility in managing metabolic syndromes such as diabetes and obesity. Furthermore, investigations into the neuroprotective effects of Somatoliberin have revealed its potential in mitigating neurodegenerative diseases, although this area requires further validation through rigorous clinical studies.
Despite these promising developments, challenges remain in the formulation and delivery of Somatoliberin-based therapies. Issues such as peptide stability, bioavailability, and targeted delivery are critical areas of ongoing research. Innovations in drug delivery systems, including nanoparticle-based carriers and sustained-release formulations, are being explored to address these challenges and enhance the clinical applicability of Somatoliberin (sheep hypothalamus) (9CI).
In conclusion, the latest research on Somatoliberin (sheep hypothalamus) (9CI) underscores its multifaceted role in endocrinology and metabolism. The compound's ability to modulate GH secretion and its broader physiological effects make it a valuable candidate for therapeutic development. Future studies should focus on optimizing its pharmacological profile and translating preclinical findings into clinical practice, paving the way for novel treatments in growth and metabolic disorders.
94948-82-0 (Somatoliberin (sheephypothalamus) (9CI)) Related Products
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)




